Cy5 Tyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cy5 Tyramide is a far-red fluorescent reagent widely used in tyramide signal amplification (TSA) techniques. TSA is an enzyme amplification method that significantly enhances the sensitivity of assays, making it possible to detect low-abundance targets in various applications such as immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH). This compound is particularly valued for its ability to produce bright, stable signals that can be detected with standard Cy5 filter sets .

作用機序

Target of Action

Cy5 Tyramide is a far-red fluorescent reagent that is widely used for tyramide signal amplification (TSA) in various applications such as immunocytochemistry (ICC), immunohistochemistry (IHC), and in situ hybridization (ISH) . The primary target of this compound is the enzyme horseradish peroxidase (HRP), which is often conjugated to antibodies .

Mode of Action

The mode of action of this compound involves its interaction with HRP. In the presence of low concentrations of hydrogen peroxide, HRP converts the labeled tyramine-containing substrate into an oxidized, highly reactive free radical . This free radical can covalently bind to tyrosine residues at or near the HRP . This process results in the amplification of the signal, which is particularly useful for the detection of low abundance targets .

Biochemical Pathways

The biochemical pathway affected by this compound is the enzymatic amplification pathway involving HRP. The signal amplification conferred by the turnover of multiple tyramide substrates per peroxidase label translates into ultrasensitive detection of low-abundance targets . This allows for the use of smaller amounts of antibodies and hybridization probes .

Pharmacokinetics

It’s known that this compound is soluble in water, dmso, and dmf . Its solubility properties may influence its bioavailability.

Result of Action

The result of this compound’s action is the enhanced detection of target molecules in various applications. By amplifying the signal, this compound allows for the detection of low abundance targets in multiplexable fluorescent ICC, IHC, and ISH . This can overcome weak immunolabeling caused by suboptimal fixation procedures or low levels of target expression .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the enzyme HRP, which is crucial for this compound’s mode of action, requires an optimal pH and temperature for its activity. Moreover, the presence of hydrogen peroxide is necessary for the conversion of the tyramine-containing substrate . Therefore, these factors can influence the action, efficacy, and stability of this compound.

生化学分析

Biochemical Properties

Cy5 Tyramide interacts with horseradish peroxidase (HRP) in the presence of low concentrations of hydrogen peroxide . This interaction allows HRP to convert the labeled tyramine-containing substrate into an oxidized, highly reactive free radical that can covalently bind to tyrosine residues at or near the HRP . This process is the basis of the TSA technique, which enhances the detection of low abundance targets in various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used with any antibody conjugated to HRP for tyramide signal amplification, enabling the detection of low abundance targets in multiplexable fluorescent immunocytochemistry (ICC), immunohistochemistry (IHC), and in situ hybridization (ISH) . This ability to amplify signals makes it a valuable tool in the study of cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of the labeled tyramine-containing substrate into an oxidized, highly reactive free radical by HRP . This free radical can then covalently bind to tyrosine residues at or near the HRP, resulting in signal amplification . This mechanism allows for the detection of low abundance targets in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The TSA technique, which utilizes this compound, produces a local sea of covalently bound fluorophores near the HRP-conjugated antibody rather than dyes attached to the antibodies themselves . This leaves a permanent fluorescent label in the sample independent of continued antibody binding, allowing more colors to be added by sequential labeling .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Cy5 Tyramide involves the conjugation of Cy5, a cyanine dye, to tyramide. The process typically includes the following steps:

Activation of Cy5: Cy5 is activated using a coupling agent such as N-hydroxysuccinimide (NHS) ester.

Conjugation to Tyramide: The activated Cy5 is then reacted with tyramide in the presence of a base such as triethylamine (TEA) to form the this compound conjugate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Cy5 and tyramide are synthesized and purified.

Conjugation: The conjugation reaction is carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions

Cy5 Tyramide primarily undergoes the following types of reactions:

Oxidation: In the presence of horseradish peroxidase (HRP) and hydrogen peroxide, this compound is oxidized to form a highly reactive intermediate.

Covalent Binding: The oxidized intermediate covalently binds to tyrosine residues on proteins or other biomolecules.

Common Reagents and Conditions

Reagents: Horseradish peroxidase (HRP), hydrogen peroxide, and buffer solutions (e.g., Tris buffer, pH 7.4).

Conditions: The reactions are typically carried out at room temperature for 5-10 minutes.

Major Products

The major product of the reaction is the Cy5-labeled biomolecule, which can be detected using fluorescence microscopy or other imaging techniques.

科学的研究の応用

Cy5 Tyramide is extensively used in scientific research due to its high sensitivity and specificity. Some of its key applications include:

Immunohistochemistry (IHC): Used to detect low-abundance proteins in tissue sections.

Immunocytochemistry (ICC): Applied in the detection of proteins in cultured cells.

In Situ Hybridization (ISH): Utilized for the detection of specific nucleic acid sequences in cells and tissues.

Flow Cytometry: Employed in the analysis of cell populations based on fluorescence.

Multiplex Imaging: Used in combination with other fluorescent dyes for multicolor imaging studies.

類似化合物との比較

Cy5 Tyramide is compared with other similar compounds such as Alexa Fluor 647, CF 647, and DyLight 649. These compounds share similar properties but differ in their spectral characteristics and applications:

Alexa Fluor 647: Known for its high photostability and brightness, making it suitable for long-term imaging studies.

CF 647: Offers high fluorescence intensity and is often used in super-resolution microscopy.

DyLight 649: Provides excellent signal-to-noise ratio and is commonly used in flow cytometry and Western blotting.

This compound stands out due to its compatibility with standard Cy5 filter sets and its ability to produce bright, stable signals, making it a preferred choice for many researchers .

特性

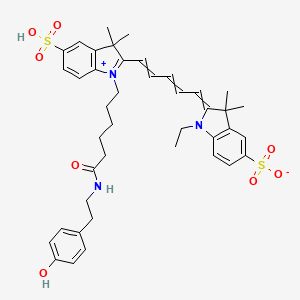

IUPAC Name |

1-ethyl-2-[5-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H49N3O8S2/c1-6-43-35-22-20-31(53(47,48)49)27-33(35)40(2,3)37(43)13-9-7-10-14-38-41(4,5)34-28-32(54(50,51)52)21-23-36(34)44(38)26-12-8-11-15-39(46)42-25-24-29-16-18-30(45)19-17-29/h7,9-10,13-14,16-23,27-28H,6,8,11-12,15,24-26H2,1-5H3,(H3-,42,45,46,47,48,49,50,51,52) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSJCIBSNKLAMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49N3O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2707415.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2707418.png)

![6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide](/img/structure/B2707419.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2707425.png)

![3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2707429.png)

![3-[1-(2-methoxybenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B2707432.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2707435.png)